6-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide
6-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide
Brand Name:
Vulcanchem
CAS No.:
134759-22-1
VCID:
VC0159124
InChI:
InChI=1S/C42H50N6O8S2/c49-26-13-16-29-33(22-26)55-34-23-27(50)14-17-30(34)42(29)31-21-25(12-15-28(31)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)NC(=O)N2
Molecular Formula:
C42H50N6O8S2
Molecular Weight:
831 g/mol
6-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide
CAS No.: 134759-22-1
Main Products
VCID: VC0159124
Molecular Formula: C42H50N6O8S2
Molecular Weight: 831 g/mol
CAS No. | 134759-22-1 |
---|---|
Product Name | 6-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide |
Molecular Formula | C42H50N6O8S2 |
Molecular Weight | 831 g/mol |
IUPAC Name | 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide |
Standard InChI | InChI=1S/C42H50N6O8S2/c49-26-13-16-29-33(22-26)55-34-23-27(50)14-17-30(34)42(29)31-21-25(12-15-28(31)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1 |
Standard InChIKey | YRQXINXZKRVBGQ-INIOENKZSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)NC(=O)N2 |
SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)NC(=O)N2 |
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)NC(=O)N2 |
PubChem Compound | 16219057 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume